molecular formula C14H11BrN2O2 B15080458 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide

Cat. No.: B15080458
M. Wt: 319.15 g/mol
InChI Key: DPBKWTLAKLQDHY-UHFFFAOYSA-N
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Description

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is a chemical compound with the molecular formula C14H11BrN2O2. It is a Schiff base derived from the condensation of 5-bromo-2-hydroxybenzaldehyde and 3-aminobenzamide. Schiff bases are known for their wide range of applications in various fields, including medicinal chemistry, due to their ability to form stable complexes with metal ions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide involves its ability to form stable complexes with metal ions. These complexes can interact with biological molecules, such as proteins and enzymes, leading to inhibition or modulation of their activity. The Schiff base structure allows for the formation of hydrogen bonds and coordination bonds with metal ions, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    N′-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide: Similar Schiff base with a methoxy group instead of an amino group.

    4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one: Another Schiff base with a pyrazolone ring.

Uniqueness

3-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzamide is unique due to its specific substitution pattern and the presence of both hydroxyl and bromine groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets .

Properties

Molecular Formula

C14H11BrN2O2

Molecular Weight

319.15 g/mol

IUPAC Name

3-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzamide

InChI

InChI=1S/C14H11BrN2O2/c15-11-4-5-13(18)10(6-11)8-17-12-3-1-2-9(7-12)14(16)19/h1-8,18H,(H2,16,19)

InChI Key

DPBKWTLAKLQDHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)N=CC2=C(C=CC(=C2)Br)O)C(=O)N

Origin of Product

United States

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